molecular formula C8H12N4O3 B13357763 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide

2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide

Cat. No.: B13357763
M. Wt: 212.21 g/mol
InChI Key: JTSAHKALTURQSP-UHFFFAOYSA-N
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Description

2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring a unique pyrrolo[3,4-c]pyrrole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide typically involves multistep organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the compound can be synthesized through a series of reactions including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its potential as a therapeutic agent.

    Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structure and biological activity.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

Properties

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

2-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H12N4O3/c9-6(11-15)3-12-1-4-5(2-12)8(14)10-7(4)13/h4-5,15H,1-3H2,(H2,9,11)(H,10,13,14)

InChI Key

JTSAHKALTURQSP-UHFFFAOYSA-N

Isomeric SMILES

C1C2C(CN1C/C(=N/O)/N)C(=O)NC2=O

Canonical SMILES

C1C2C(CN1CC(=NO)N)C(=O)NC2=O

Origin of Product

United States

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